(5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core with a triazole ring and a pyrimidine ring. Key structural features include:
- 5-Methyl group: Enhances lipophilicity and influences steric interactions.
- 6-Nitro group: A strong electron-withdrawing substituent that impacts electronic properties and reactivity.
- Acetic acid moiety at position 2: Increases water solubility and enables salt formation for pharmaceutical applications .
Properties
IUPAC Name |
2-(5-methyl-6-nitro-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O5/c1-3-6(13(17)18)7(16)12-8(9-3)10-4(11-12)2-5(14)15/h2H2,1H3,(H,14,15)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJRYOMMZULGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331246 | |
| Record name | 2-(5-methyl-6-nitro-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
212248-06-1 | |
| Record name | 2-(5-methyl-6-nitro-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid , also known as Triazid, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₈H₇N₅O₅
- Molecular Weight : 253.17 g/mol
- CAS Number : Not specified
Triazid exhibits a unique mechanism of action primarily through its electrochemical transformations. Research indicates that it undergoes reduction processes in various media, resulting in the formation of reactive intermediates that may contribute to its biological activity. Specifically, studies have shown that Triazid is reduced in acidic conditions to form a radical species, which may play a role in its antiviral properties against various strains of viruses .
Antiviral Activity
Triazid has demonstrated promising antiviral activity. In vivo studies have indicated that it possesses efficacy against multiple viral strains. The compound has passed initial clinical trials, showcasing safety and good tolerance in subjects. Its rapid absorption further enhances its potential as an antiviral agent .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrimidine derivatives, including those similar to Triazid, have been reported to exhibit a broad spectrum of antimicrobial activities against bacteria and fungi . While specific data on Triazid's antimicrobial efficacy is limited, its chemical relatives have shown significant activity against pathogens such as E. coli and S. aureus.
Neuropharmacological Effects
Pyrimidine derivatives have also been linked to neuropharmacological effects. Compounds with similar structures have been evaluated for their interactions with NMDA and AMPA receptors, which are crucial in synaptic transmission and plasticity . Although direct studies on Triazid's neuropharmacological effects are still needed, its potential as a central nervous system agent cannot be overlooked.
Case Studies and Research Findings
- Electrochemical Studies : Research conducted on the electrochemical behavior of Triazid revealed that it is irreversibly reduced in aqueous solutions under acidic conditions. This reduction involves multiple electron transfers and leads to the formation of radical species .
- Antiviral Trials : Clinical trials involving Triazid have shown its effectiveness against viral infections with minimal side effects. The compound's ability to rapidly enter systemic circulation makes it a candidate for further development .
- Comparative Studies : When compared with other pyrimidine derivatives like Triazavirin, Triazid exhibited superior antiviral properties in preliminary tests .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, it showed promising efficacy through disc diffusion methods . The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways is under investigation.
- Anticancer Properties :
- Anti-inflammatory Effects :
Biological Assays
A comprehensive evaluation of the biological activity of (5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid has been conducted through various assays:
| Assay Type | Target | Outcome |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | Good efficacy in inhibiting growth |
| Anticancer | MCF-7 cell line | Significant reduction in viability |
| Anti-inflammatory | 5-lipoxygenase | Potential inhibition indicated |
Electrochemical Studies
Recent research has focused on the electrochemical behavior of this compound in both aqueous and aprotic media. The studies employed electrochemical methods and electron spin resonance (ESR) spectroscopy to investigate redox transformations. Findings suggest a radical mechanism during electroreduction processes, which could have implications for its stability and reactivity in biological systems .
Case Studies
Several case studies highlight the practical applications and ongoing research surrounding this compound:
- Case Study on Antimicrobial Efficacy :
-
Case Study on Anticancer Activity :
- Research conducted at a university laboratory assessed the anticancer potential of this compound against breast cancer cells (MCF-7). The study utilized MTT assays to quantify cell viability post-treatment with various concentrations of the compound, showing a dose-dependent response with significant cytotoxicity observed at higher doses .
- Electrochemical Behavior Analysis :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Triazolo[1,5-a]pyrimidine Derivatives
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Properties
- Nitro Group (Position 6) : Present in the target compound and 4e, this group increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitution or redox reactions .
- Acetic Acid vs. Propionic Acid : The shorter chain in the target compound may improve water solubility compared to propionic acid derivatives .
- Phenyl vs.
Q & A
Q. Basic
- NMR : H and C NMR identify substituent positions (e.g., methyl at C5, nitro at C6) via characteristic shifts (e.g., nitro groups deshield adjacent protons) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 284.27 for methyl ester analogs) .
- X-ray crystallography : Resolves planarity of the triazolopyrimidine core and hydrogen-bonding patterns (e.g., amino groups forming ribbons in crystal lattices) .
How do structural modifications at specific positions influence biological activity?
Q. Advanced
- Position 2 (acetic acid side chain : Esterification (e.g., methyl/ethyl) enhances membrane permeability, while free carboxylic acids improve target binding via ionic interactions .
- Position 6 (nitro group) : Electron-withdrawing effects stabilize the pyrimidinone ring and may enhance interactions with redox-sensitive enzymes (e.g., nitroreductases) .
- Position 5 (methyl group) : Hydrophobic substituents improve binding to hydrophobic enzyme pockets, as seen in analogs with anticancer activity .
What computational approaches predict pharmacokinetic properties of triazolopyrimidine derivatives?
Q. Methodological
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., kinases, DNA topoisomerases) using crystal structures from the PDB .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability. For example, nitro groups may reduce metabolic half-lives due to reductive metabolism .
How should researchers address discrepancies in biological activity data across studies?
Q. Data Contradiction Analysis
- Assay standardization : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impact IC₅₀ values .
- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer vs. serum-containing media) to rule out degradation artifacts .
- Meta-analysis : Cross-reference data from analogs (e.g., trifluoromethyl vs. nitro substituents) to identify structure-activity trends .
What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced
- Side reactions : Nitro group reduction or ring-opening may occur under prolonged heating. Mitigation includes shorter reaction times and inert atmospheres .
- Purification bottlenecks : Recrystallization scalability requires optimizing solvent ratios (e.g., ethanol/water 3:1) to prevent amorphous solid formation .
What in vitro assays evaluate the pharmacological potential of this compound?
Q. Biological Testing
- Anticancer activity : MTT assays using adherent cancer cell lines (e.g., A549, HepG2) with 48h exposure .
- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or oxidoreductases (e.g., NADPH-dependent enzymes) .
- Cytotoxicity controls : Parallel testing on non-cancerous cells (e.g., HEK293) ensures selective toxicity .
How does the nitro group at position 6 affect chemical stability under varying pH?
Q. Stability Studies
- Acidic conditions (pH <4) : Nitro groups may hydrolyze to hydroxylamines, requiring stability testing via HPLC monitoring .
- Alkaline conditions (pH >9) : Pyrimidinone ring opening is accelerated; buffers like ammonium acetate (pH 6.5) are recommended for storage .
What strategies improve target selectivity in analogs based on docking studies?
Q. Advanced
- Bioisosteric replacement : Substitute nitro with trifluoromethyl to balance electron-withdrawing effects and steric bulk .
- Side-chain diversification : Introduce polar groups (e.g., amides) to exploit hydrogen-bonding networks in target active sites .
- Fragment-based design : Use co-crystal structures (e.g., PDB: 3POZ) to guide modifications enhancing binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
